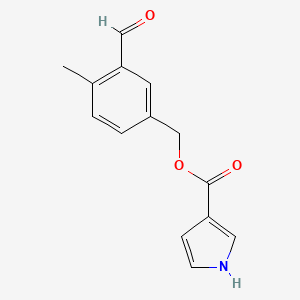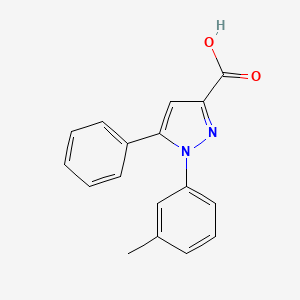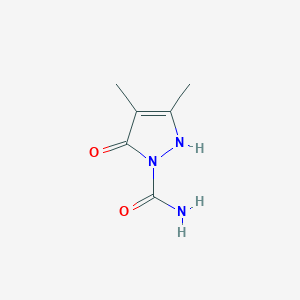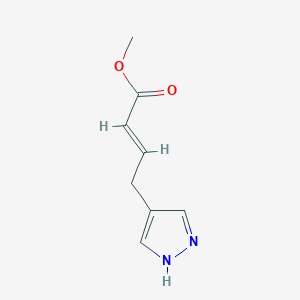![molecular formula C9H5F4NO2 B12873659 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to a benzo[d]oxazole ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making such compounds valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole typically involves the difluoromethylation and difluoromethoxylation of appropriate precursors. One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylating reagents under specific conditions . Another approach involves the selective electrophilic fluorination of precursors using reagents like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzo[d]oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole
- 5-(Difluoromethyl)benzo[d]oxazole
- 2-(Trifluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole is unique due to the simultaneous presence of both difluoromethoxy and difluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with only one type of fluorine substitution.
Eigenschaften
Molekularformel |
C9H5F4NO2 |
|---|---|
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO2/c10-7(11)4-1-2-6-5(3-4)14-9(15-6)16-8(12)13/h1-3,7-8H |
InChI-Schlüssel |
SSVCVPSYUHDJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)





![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)


